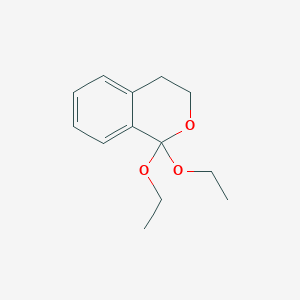
1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two ethoxy groups attached to the first carbon of the dihydrobenzopyran structure.
Preparation Methods
The synthesis of 1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran typically involves the reaction of 3,4-dihydro-2H-pyran with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran include:
3,4-Dihydro-2H-1-benzopyran: Lacks the ethoxy groups and has different reactivity.
1,1-Dimethoxy-3,4-dihydro-1H-2-benzopyran: Contains methoxy groups instead of ethoxy groups, leading to different chemical properties.
3,4-Dihydro-1H-2-benzopyran-1-one: Contains a ketone group, which significantly alters its reactivity and applications.
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
87823-62-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,1-diethoxy-3,4-dihydroisochromene |
InChI |
InChI=1S/C13H18O3/c1-3-14-13(15-4-2)12-8-6-5-7-11(12)9-10-16-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
LZIWDIYOODWGGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=CC=CC=C2CCO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)

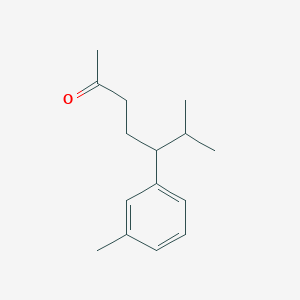
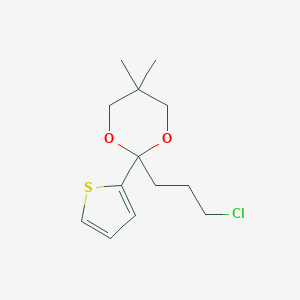


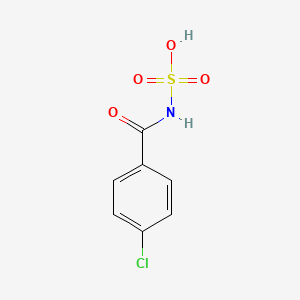
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)

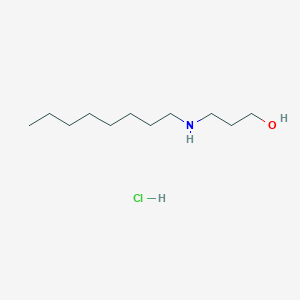

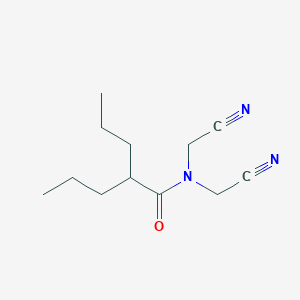
![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)

